5-Bromo-N-(carboxymethyl)anthranilic acid is a synthetic compound with the molecular formula and a molecular weight of 274.07 g/mol. It is categorized under anthranilic acid derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound is recognized for its potential as an intermediate in the synthesis of pharmaceuticals and other chemical entities.
5-Bromo-N-(carboxymethyl)anthranilic acid can be synthesized from readily available starting materials such as chloroacetic acid and 2-amino-5-bromobenzoic acid. It is commercially available from various suppliers, including Sigma-Aldrich and BenchChem, where it is offered in varying purities for laboratory use .
This compound belongs to the class of carboxylic acids and amino acids, specifically as a substituted anthranilic acid. Its structure features a bromine atom at the 5-position of the anthranilic acid moiety, contributing to its unique chemical properties and reactivity.
The synthesis of 5-Bromo-N-(carboxymethyl)anthranilic acid typically involves a two-step process:
The reaction conditions often require careful control of temperature and pH to optimize yield and minimize side reactions. For instance, the reaction may be conducted under reflux conditions to ensure complete conversion of reactants .
5-Bromo-N-(carboxymethyl)anthranilic acid participates in various chemical reactions typical of carboxylic acids and amines. Key reactions include:
These reactions are often facilitated by acidic or basic catalysts depending on the specific transformation desired. For example, esterification typically requires an acid catalyst, while nucleophilic substitutions may benefit from basic conditions .
The mechanism by which 5-Bromo-N-(carboxymethyl)anthranilic acid exerts its biological effects often involves interaction with specific enzymes or receptors within biological systems. For instance, derivatives of anthranilic acids have been studied for their role as inhibitors of phosphodiesterases, which are important in regulating cellular signaling pathways.
Research indicates that modifications at the amino group or aromatic ring can significantly affect the binding affinity and selectivity towards target enzymes .
5-Bromo-N-(carboxymethyl)anthranilic acid has several applications in scientific research:
The ortho-positioned carboxylic acid group in 5-bromo-N-(carboxymethyl)anthranilic acid (molecular formula: C₉H₈BrNO₄; SMILES: OC(=O)CNc1ccc(Br)cc1C(O)=O) serves as a proton donor that disrupts bacterial pH homeostasis [2]. This compound’s dicarboxylic structure enables chelation of cytoplasmic cations (e.g., Mg²⁺, K⁺), creating ion gradients that overwhelm bacterial proton pumps. According to studies on anthranilic acid derivatives, such pH disruption triggers:
Table 1: pH-Dependent Effects of Carboxylic Acid-Containing Anthranilates
Time Post-Exposure | Intracellular pH | Observed Metabolic Consequences |
---|---|---|
15 minutes | 6.0–6.2 | 40% reduction in ATP synthesis |
60 minutes | 5.7–6.0 | Complete inhibition of FAS-II enzymes |
120 minutes | <5.5 | Loss of membrane integrity |
The glycine-linked carboxymethyl group enhances membrane permeability compared to monosubstituted anthranilates, facilitating faster proton influx (k = 3.7 × 10⁻³ s⁻¹) [6]. This "proton shuttle" mechanism is conserved across Mycobacterium species, explaining the broad-spectrum activity of such derivatives.
5-Bromo-N-(carboxymethyl)anthranilic acid exhibits competitive inhibition against M. tuberculosis MabA (FabG1), a NADPH-dependent β-ketoacyl-ACP reductase essential for mycolic acid elongation. Key inhibitory dynamics include:
Table 2: Structure-Activity Relationship of Anthranilic Acid Derivatives on MabA Inhibition
R-Group | C5 Substituent | IC₅₀ (μM) | Binding Affinity (Kd, μM) |
---|---|---|---|
-CH₂COOH | I | 38 ± 6 | 22 ± 3 |
-CH₂COOH | Br | 45 ± 6 | 31 ± 4 |
-CH₃ | Br | >200 | >150 |
-CN | I | 110 ± 15 | 89 ± 11 |
Enzyme kinetics reveal mixed-type inhibition with increased Kₘ for NADPH (from 18 μM to 52 μM) and reduced Vₘₐₓ (from 0.42 to 0.11 μmol/min/mg), indicating disrupted cofactor binding and catalytic efficiency. ¹⁹F-NMR confirms direct binding of fluorinated analogs to MabA’s active site, with chemical shifts (Δδ = -1.8 ppm) reflecting hydrophobic pocket insertion [2].
The compound disrupts the FAS-II cycle via MabA inhibition, causing cascade failure in mycolic acid biosynthesis:
FAS-II elongation requires four enzymatic steps, with MabA catalyzing the NADPH-dependent reduction of β-ketoacyl-ACP. Inhibition at this step stalls the cycle, evidenced by:
Table 3: Consequences of FAS-II Disruption in M. tuberculosis
Affected Pathway | Biochemical Alteration | Phenotypic Outcome |
---|---|---|
Meromycolate chain elongation | 75% decrease in C₅₀+ fatty acids | Loss of acid-fast staining |
Trehalose dimycolate production | Undetectable cord factor synthesis | Impaired biofilm formation |
Cell wall permeability | Increased Nile red uptake (4.3-fold) | Potentiation of second-line antibiotics |
The bromine atom’s electronegativity enhances compound penetration through mycolic acid layers (log P = 1.82), enabling intracellular concentrations (≥100 μM) sufficient for sustained FAS-II inhibition [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1